molecular formula C21H17Cl2NO4 B297409 methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B297409
M. Wt: 418.3 g/mol
InChI Key: IWURBGTUQVSQRJ-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is commonly referred to as C31H27Cl2NO5 and is a member of the pyrrole class of organic compounds.

Mechanism of Action

The mechanism of action of methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, it is believed that the compound exerts its effects by interacting with various cellular targets, including enzymes and proteins involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
Methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. The compound has also been shown to exhibit insecticidal and fungicidal activity against various pests and pathogens that affect crop production.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potent biological activity, which makes it a useful tool for studying various cellular processes and pathways. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several potential future directions for research on methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is the development of new and more efficient synthesis methods for the compound, which could help to reduce the cost and increase the availability of the compound for research purposes.
Another area of interest is the investigation of the compound's mechanism of action, which could help to identify new targets for drug development and improve our understanding of the compound's biological effects. Additionally, there is a need for further research on the compound's potential applications in agriculture, including its efficacy against different pests and pathogens and its potential impact on crop yields and quality.
Conclusion:
Methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound with a range of potential applications in various fields of science. The compound has been extensively studied for its potent anticancer, insecticidal, and fungicidal activity, and there is a need for further research on its mechanism of action and potential applications in agriculture. While the compound's complex synthesis method can be a limitation for its use in lab experiments, its potent biological activity makes it a useful tool for studying various cellular processes and pathways.

Synthesis Methods

The synthesis of methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the reaction of 4-chlorobenzaldehyde and 3-chloro-4-methoxyacetophenone with methyl acetoacetate in the presence of a base catalyst such as sodium ethoxide or potassium carbonate. The resulting product is then treated with a mixture of acetic acid and acetic anhydride to yield the final product.

Scientific Research Applications

Methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields of science. In the field of medicine, this compound has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It is believed that the compound exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth.
In the field of agriculture, methyl (methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to exhibit potent insecticidal and fungicidal activity against various pests and pathogens that affect crop production. The compound has been found to be effective against pests such as aphids, spider mites, and whiteflies, as well as fungal pathogens such as powdery mildew and botrytis.

properties

Product Name

methyl (4Z)-4-(4-chlorobenzylidene)-1-(3-chloro-4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C21H17Cl2NO4

Molecular Weight

418.3 g/mol

IUPAC Name

methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C21H17Cl2NO4/c1-12-19(21(26)28-3)16(10-13-4-6-14(22)7-5-13)20(25)24(12)15-8-9-18(27-2)17(23)11-15/h4-11H,1-3H3/b16-10-

InChI Key

IWURBGTUQVSQRJ-YBEGLDIGSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1C3=CC(=C(C=C3)OC)Cl)C(=O)OC

Origin of Product

United States

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